molecular formula C6H9N3OS B2645496 N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448026-67-2

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2645496
CAS No.: 1448026-67-2
M. Wt: 171.22
InChI Key: GONHMVGNJBBMTN-UHFFFAOYSA-N
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Description

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a chemical compound built on a 1,2,4-thiadiazole heterocyclic scaffold, a structure of significant interest in medicinal and agricultural chemistry. This particular molecule features a carboxamide functional group at the 5-position, which is further modified with an N-ethyl substitution. The 1,2,4-thiadiazole ring system is known to serve as a privileged structure in drug discovery, often contributing to favorable binding characteristics with biological targets. Compounds within this class have been investigated for various biological activities, and the carboxamide group is a common pharmacophore that can engage in key hydrogen-bonding interactions with enzymes or receptors. As a result, this chemical serves as a valuable intermediate or building block for researchers synthesizing more complex molecules for high-throughput screening campaigns or structure-activity relationship (SAR) studies. The presence of the sulfur and nitrogen atoms in the heterocyclic core can influence the compound's electronic distribution and metabolic stability, making it a versatile scaffold for exploration. It is supplied for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-3-7-5(10)6-8-4(2)9-11-6/h3H2,1-2H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONHMVGNJBBMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with ethylamine. The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethylamine to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Applications

The antimicrobial properties of N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide have been investigated extensively. Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial activity against various strains of bacteria.

Case Studies:

  • A study demonstrated that thiadiazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .
  • Another investigation highlighted the synthesis of chlorinated and fluorinated derivatives that displayed enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

Antifungal Properties

This compound has also been evaluated for its antifungal activity. The compound's derivatives have shown efficacy against common fungal pathogens.

Research Findings:

  • A series of studies reported that certain thiadiazole derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, with some compounds demonstrating MIC values lower than those of established antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Various studies have explored its potential as an anticancer agent.

Case Studies:

  • In vitro evaluations indicated that certain thiadiazole derivatives showed cytotoxic effects against liver carcinoma cell lines (HEPG2), with IC50 values suggesting significant antitumor activity .
  • Structure–activity relationship (SAR) studies revealed that modifications to the thiadiazole ring could enhance anticancer efficacy, paving the way for further drug development .

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a pesticide or fungicide.

Research Insights:

  • Preliminary studies suggest that thiadiazole compounds can act as effective fungicides against crop pathogens, potentially reducing reliance on conventional chemical pesticides .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that can be optimized to enhance biological activity.

Synthesis Techniques:

  • Recent advancements in synthetic methodologies allow for the efficient production of thiadiazole derivatives with varied substituents to tailor their biological properties .

SAR Studies:

  • Investigations into the SAR of these compounds have shown that specific substitutions at different positions on the thiadiazole ring significantly influence their antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
This compound Ethyl, methyl C₆H₁₀N₃OS 172.23* Compact alkyl groups; balanced lipophilicity
N-cyclopentyl-3-methyl-1,2,4-thiadiazole-5-carboxamide Cyclopentyl, methyl C₁₀H₁₄N₃OS 240.30* Bulky cycloalkyl; increased lipophilicity and steric hindrance
N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide Methoxyphenyl, methyl C₁₂H₁₃N₃O₂S 263.31 Aromatic ring with electron-donating methoxy group; enhanced π-π interactions
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Cyclobutyl, methyl C₈H₁₀N₄OS₂ 242.31* Bicyclic structure; rigidity and potential for dual target engagement
3-methyl-N-[4-(pyrrolidin-1-yl)butyl]-1,2,4-thiadiazole-5-carboxamide Pyrrolidinyl-butyl, methyl C₁₂H₂₀N₄OS 268.38 Basic nitrogen; improved solubility in protonated form

*Calculated based on molecular formula.

Key Structural and Functional Differences

  • Alkyl vs. Aromatic Substituents :
    The ethyl group in the target compound likely enhances solubility compared to aromatic analogs like N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide (). However, aromatic substituents may improve binding affinity to hydrophobic enzyme pockets via π-π stacking .

  • Cycloalkyl vs. This contrasts with the target compound’s ethyl group, which balances lipophilicity and steric accessibility.
  • The 1,2,4-thiadiazole core in the target compound may exhibit distinct electronic properties compared to 1,3,4-thiadiazole derivatives .
  • Functional Group Additions :
    The pyrrolidinyl-butyl chain in 3-methyl-N-[4-(pyrrolidin-1-yl)butyl]-1,2,4-thiadiazole-5-carboxamide () introduces a basic nitrogen, enhancing solubility in acidic environments and enabling ionic interactions with biological targets.

Biological Activity

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms. They are known for their significant pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities. The incorporation of different substituents on the thiadiazole ring can enhance these biological effects, making them valuable in medicinal chemistry .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits notable activity against various bacterial strains. For instance, studies have shown that derivatives of thiadiazoles can achieve minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus . This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole compounds has also been documented. In vivo studies using carrageenan-induced rat paw edema models demonstrated significant reductions in inflammation when treated with thiadiazole derivatives. The observed effects were dose-dependent, with higher doses yielding greater reductions in edema . This highlights the therapeutic potential of this compound in treating inflammatory conditions.

Antiviral Activity

Research has indicated that thiadiazoles possess antiviral properties as well. For example, certain derivatives have shown efficacy against influenza viruses with EC50 values ranging from 20 to 40 µM . Although specific data on this compound's antiviral activity is limited, the structural similarities to other active derivatives suggest potential effectiveness against viral pathogens.

Summary of Research Findings

Biological Activity Observed Effects Study Reference
AntimicrobialMIC: 1.95–15.62 µg/mL against S. aureus
Anti-inflammatoryReduction in paw edema (up to 50%)
AntiviralEC50: 20–40 µM against influenza viruses

Case Studies and Experimental Evidence

Several case studies have explored the biological activities of thiadiazoles:

  • Antimicrobial Study : A study evaluated various thiadiazole derivatives for their antibacterial activity against multiple strains. The results indicated that compounds similar to this compound showed enhanced activity compared to standard antibiotics like nitrofurantoin .
  • Anti-inflammatory Research : In an experimental model using rats, researchers assessed the anti-inflammatory effects of thiadiazole derivatives. The study found that treatment with these compounds significantly reduced inflammation markers compared to controls .
  • Antiviral Evaluation : Another study focused on the antiviral properties of thiadiazoles against different viruses. The results suggested that certain derivatives could effectively inhibit viral replication at low concentrations .

Q & A

Q. What are the established synthetic routes for N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, and what analytical techniques validate its structural purity?

Methodological Answer: A common approach involves cyclization reactions using acetonitrile as a solvent under reflux conditions, followed by iodine-mediated cyclization in dimethylformamide (DMF) with triethylamine as a base. Key intermediates include N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides. Post-synthesis, structural validation typically employs 1H/13C NMR to confirm substituent positions and integration ratios, complemented by X-ray diffraction to resolve crystallographic parameters and hydrogen-bonding networks .

Q. How can researchers optimize reaction conditions to improve yield and scalability?

Methodological Answer: Yield optimization often involves screening coupling reagents (e.g., EDCI, HOBt) and adjusting solvent polarity. For example, DMF enhances cyclization efficiency due to its high dielectric constant, while triethylamine neutralizes acidic byproducts. Statistical tools like Student’s t-test (α ≤ 0.05) can compare yields across reaction temperatures (e.g., 60°C vs. 80°C) or catalyst loadings. Multi-gram scalability without chromatography is achievable via recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

Methodological Answer: Contradictions between NMR and X-ray data may arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. To resolve this:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Compare experimental X-ray bond lengths/angles with density functional theory (DFT)-optimized structures.
  • Validate purity via high-resolution mass spectrometry (HRMS) to rule out isomeric impurities. Previous studies corrected erroneous NMR assignments using this multi-technique approach .

Q. What computational strategies predict the biological activity of thiadiazole-carboxamide derivatives?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., GSK-3β). Dock the ligand into the active site, score poses using binding affinity (ΔG), and validate with experimental IC50 values.
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the thiadiazole ring) with bioactivity data. Studies on similar compounds achieved R² > 0.85 using partial least squares regression .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-dependent stability assays : Incubate the compound in buffers (pH 2–9) at 37°C, then quantify degradation via HPLC-UV at 254 nm.
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors, monitoring parent compound depletion over 60 minutes.
  • Forced degradation studies : Expose to heat (40–80°C), UV light, or oxidants (H2O2) to identify degradation pathways. Stability data should inform formulation strategies for in vivo studies .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro bioactivity and computational predictions?

Methodological Answer:

  • Rescreen bioactivity under standardized conditions (e.g., ATP concentration in kinase assays).
  • Re-optimize docking parameters (e.g., grid box size, flexibility of active-site residues).
  • Validate off-target effects via proteome-wide profiling (e.g., kinome screens). A study on carboxamide analogs resolved such discrepancies by identifying allosteric binding modes not captured in initial docking .

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